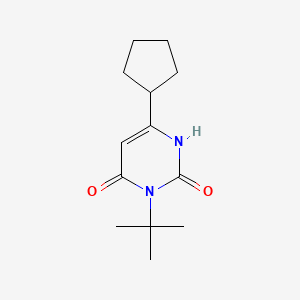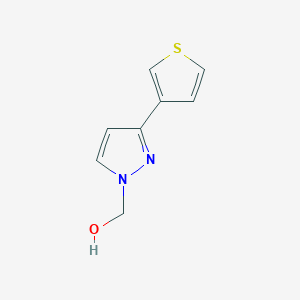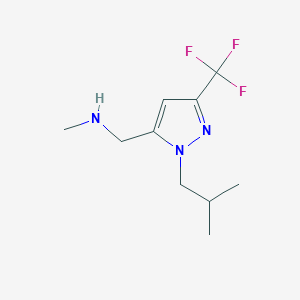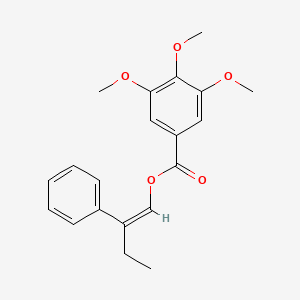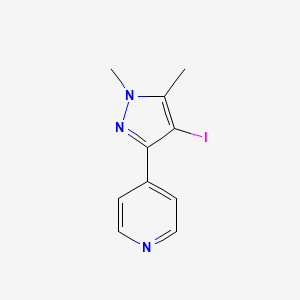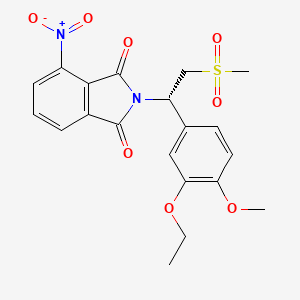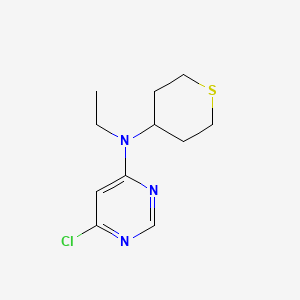
Flurbiprofen Isopropyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Flurbiprofen Isopropyl Ester is a derivative of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID) belonging to the phenylalkanoic acid family. It is primarily used for its analgesic, anti-inflammatory, and antipyretic properties. This compound is often utilized in pharmaceutical research and development due to its unique chemical properties and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Flurbiprofen Isopropyl Ester typically involves the esterification of flurbiprofen with isopropyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions
Flurbiprofen Isopropyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to flurbiprofen and isopropyl alcohol in the presence of water and an acid or base catalyst.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Flurbiprofen and isopropyl alcohol.
Oxidation: Carboxylic acids and other oxidation products.
Reduction: Alcohols and other reduced forms.
Wissenschaftliche Forschungsanwendungen
Flurbiprofen Isopropyl Ester has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory conditions and pain management.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Wirkmechanismus
Flurbiprofen Isopropyl Ester exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. The ester form allows for better absorption and bioavailability compared to the parent compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Flurbiprofen: The parent compound with similar anti-inflammatory and analgesic properties.
Ibuprofen: Another NSAID with similar pharmacological actions.
Ketoprofen: A structurally related NSAID with comparable therapeutic effects
Uniqueness
Flurbiprofen Isopropyl Ester is unique due to its esterified form, which enhances its absorption and bioavailability. This makes it a valuable compound for pharmaceutical research and development, offering potential advantages over its parent compound and other similar NSAIDs .
Eigenschaften
Molekularformel |
C18H19FO2 |
|---|---|
Molekulargewicht |
286.3 g/mol |
IUPAC-Name |
propan-2-yl 2-(3-fluoro-4-phenylphenyl)propanoate |
InChI |
InChI=1S/C18H19FO2/c1-12(2)21-18(20)13(3)15-9-10-16(17(19)11-15)14-7-5-4-6-8-14/h4-13H,1-3H3 |
InChI-Schlüssel |
UDWDFHBYTSGDDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C(C)C1=CC(=C(C=C1)C2=CC=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


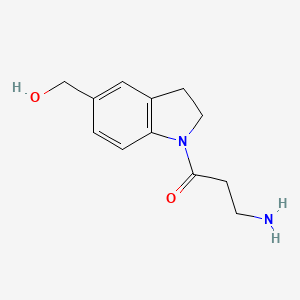
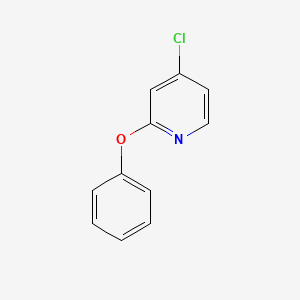
![2-[[(3aS,4S,6R,6aR)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol](/img/structure/B13427827.png)



